Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate
Overview
Description
The study of disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate and similar compounds involves understanding the synthesis, structure, and properties of azo dyes and sulfonated polyaromatic compounds. These substances are of significant interest due to their application in various industries, including dyes, pigments, and functional materials.
Synthesis Analysis
Synthesis of complex azo compounds and sulfonated naphthalenes often involves multiple steps, including diazotization, coupling reactions, and sulfonation. The general approach might include the synthesis of diazonium salts from aromatic amines, followed by their coupling with naphthalene derivatives. Subsequent sulfonation introduces sulfonyl groups into the molecule, enhancing solubility and reactivity (Paventi, Chan, & Hay, 1996).
Molecular Structure Analysis
Molecular structure elucidation of such compounds typically employs spectroscopic techniques like NMR, IR, and UV-Vis spectroscopy. These methods allow for the determination of functional groups, bonding patterns, and the overall molecular framework. The specific arrangement of azo and sulfonate groups within the compound influences its chemical behavior and properties (Guénin, Degache, Liquier, & Lecouvey, 2004).
Chemical Reactions and Properties
The presence of azo (–N=N–) and sulfonyl (–SO3H) groups in these compounds imparts unique reactivity, allowing for further chemical modifications. Azo groups can undergo reductive cleavage, while sulfonyl groups might participate in substitution reactions. These characteristics are crucial for customizing the molecule for specific applications (Bae, Miyatake, & Watanabe, 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are significantly influenced by the molecular structure. For example, the introduction of sulfonyl groups usually increases solubility in water, making these compounds suitable for aqueous applications. The degree of sulfonation and the spatial arrangement of functional groups can affect the compound's phase behavior and thermal properties (Paruch, Vyklický, Katz, Incarvito, & Rheingold, 2000).
Chemical Properties Analysis
The chemical properties, such as acidity, reactivity towards nucleophiles or electrophiles, and photostability, are key to understanding the compound's behavior in various environments. Azo compounds are known for their photochromic properties, changing color upon exposure to light, while sulfonate groups confer acidity and hydrophilicity, affecting the compound's interaction with biological systems and materials (Troev, Grozeva, & Borisov, 1981).
Scientific Research Applications
Application in Polymer Properties
Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate has been used in research focusing on the properties of sulfonated poly(arylene ether sulfone)s. These polymers, containing hydrophobic components of different sizes, were synthesized and studied for their ability to form tough and flexible membranes, with applications in fields like fuel cell technology (Bae, Miyatake, & Watanabe, 2009).
Spectroscopic and Magnetic Resonance Elucidation
Research has also been conducted on the structure of polymers derived from similar compounds, using spectroscopic and magnetic resonance techniques. This includes the study of polymer 9, resulting from the reaction of a related compound with bis(4-fluorophenyl)sulfone, illustrating the compound's utility in advanced material science (Paventi, Chan, & Hay, 1996).
Study of Hydrophobic Components in Polymers
In another study, the impact of hydrophobic components on sulfonated poly(arylene ether sulfone)s was analyzed. The research showed that small hydrophobic components induced higher proton conductivities and promoted the formation of water clusters, which is significant for applications in proton exchange membranes (Bae, Miyatake, & Watanabe, 2009).
Acidity and Stability Studies
The compound's derivatives have been studied for their acidity and stability constants, providing insights into their chemical properties and potential applications in analytical chemistry and other fields (Budesinsky, 1969).
Application in Fuel Cell Technology
Research on in situ crosslinkable sulfonated polyaromatic ionomers, relevant to proton exchange membrane fuel cells, has also been conducted. These studies highlight the material's potential in enhancing the performance and stability of fuel cells, a key area in sustainable energy technology (Wang, Chen, Xiao, & Meng, 2013).
Safety And Hazards
properties
IUPAC Name |
disodium;4-[2-[3-(hydroxymethyl)-4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O9S2.2Na/c32-14-15-13-22(30-28-20-9-11-23(41(35,36)37)18-7-3-1-5-16(18)20)27(34)25(26(15)33)31-29-21-10-12-24(42(38,39)40)19-8-4-2-6-17(19)21;;/h1-13,28-29,32H,14H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQJHVRCALPCHU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=C(C(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O)CO.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate | |
CAS RN |
4553-89-3 | |
Record name | Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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